molecular formula C24H30N2O4 B2463055 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide CAS No. 921527-00-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2463055
CAS No.: 921527-00-6
M. Wt: 410.514
InChI Key: WJFBBUFRSSRDEO-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C23H30N2O6S
  • Molecular Weight : 462.56 g/mol

This structure includes a tetrahydrobenzo[b][1,4]oxazepine moiety which is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazepine compounds can possess antimicrobial properties. The specific activity of this compound against different microbial strains remains to be fully elucidated but is promising based on related compounds .
  • Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer properties. For instance, some oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro. Further studies are required to assess the specific efficacy and mechanisms of action of this compound against various cancer types.

Antimicrobial Studies

A study investigating the antimicrobial properties of related oxazepine compounds found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that its structural features may confer similar activity.

CompoundActivity TypeTarget Organisms
Oxazepine Derivative AAntibacterialE. coli, S. aureus
Oxazepine Derivative BAntifungalC. albicans

Anticancer Research

Recent investigations into oxazepine derivatives have indicated potential in inhibiting tumor growth in various cancer models. For example:

  • In vitro studies showed that certain oxazepine analogs reduced cell viability in breast cancer cell lines by inducing apoptosis.
  • In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models.

While direct studies on N-(5-isobutyl...) are still needed, the existing literature suggests a pathway for exploration.

Conclusion and Future Directions

This compound shows potential biological activity that warrants further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Clinical Trials : Evaluating its safety and efficacy in humans through structured clinical trials.
  • Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the chemical structure influence its biological activity.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)13-26-20-11-8-18(12-21(20)30-15-24(4,5)23(26)28)25-22(27)14-29-19-9-6-17(3)7-10-19/h6-12,16H,13-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBBUFRSSRDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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